Cas no 1361609-94-0 (3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol)

3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol structure
1361609-94-0 structure
商品名:3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol
CAS番号:1361609-94-0
MF:C12H7Cl4NO
メガワット:323.002079248428
CID:4965798

3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol
    • インチ: 1S/C12H7Cl4NO/c13-7-3-4-8(14)11(16)10(7)12-9(15)2-1-6(5-18)17-12/h1-4,18H,5H2
    • InChIKey: BLDYVZDXHSTIBR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CO)N=C1C1C(=CC=C(C=1Cl)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 322.925225 g/mol
  • どういたいしつりょう: 320.928175 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 33.1
  • ぶんしりょう: 323.0

3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013032387-250mg
3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol
1361609-94-0 97%
250mg
489.60 USD 2021-06-22
Alichem
A013032387-500mg
3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol
1361609-94-0 97%
500mg
815.00 USD 2021-06-22
Alichem
A013032387-1g
3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol
1361609-94-0 97%
1g
1,549.60 USD 2021-06-22

3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol 関連文献

3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanolに関する追加情報

Professional Introduction to 3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol (CAS No. 1361609-94-0)

3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1361609-94-0, is characterized by its complex molecular structure, which includes multiple chlorine atoms and a pyridine ring system. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol consists of a pyridine core substituted with a chloro group at the 3-position and a 2,3,6-trichlorophenyl group at the 2-position. Additionally, a hydroxymethyl group is attached at the 6-position of the pyridine ring. This specific arrangement of substituents contributes to the compound's unique chemical properties and reactivity, making it a versatile building block in organic synthesis.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structures. The< strong>3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol scaffold has been investigated for its potential applications in the development of novel therapeutic agents. Specifically, researchers have been focusing on its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

One of the most promising areas of research involving 3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.

The< strong>CAS number 1361609-94-0 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this compound in their studies.

Recent advancements in computational chemistry have also enhanced our understanding of the interactions between 3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol and biological targets. Molecular modeling techniques have allowed scientists to predict how this compound might bind to specific proteins and enzymes, providing valuable insights into its potential pharmacological effects. These predictions are often validated through experimental studies, further solidifying our knowledge of the compound's behavior.

The synthesis of< strong>3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 2,3,6-trichlorophenyl group, which is then coupled to a pyridine derivative. Subsequent functionalization at the 3-position and introduction of the hydroxymethyl group at the 6-position complete the synthesis. Each step must be meticulously controlled to avoid side reactions that could compromise the final product's integrity.

The< strong>pharmacological properties of< strong>CAS no 1361609-94-0 continue to be a subject of intense investigation. Initial studies have suggested that this compound may exhibit inhibitory activity against certain enzymes relevant to metabolic disorders. Additionally, its structural features make it a promising candidate for further development into drugs targeting neurological diseases.

In conclusion,< strong>3-Chloro-2-(2,3,6-trichlorophenyl)pyridine-6-methanol, identified by its CAS number CAS no 1361609-94-0, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it a valuable intermediate in the synthesis of biologically active molecules. Ongoing research continues to uncover new applications for this compound, particularly in the development of kinase inhibitors and other therapeutic agents.

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